
Triphenylphosphine selenide
描述
Triphenylphosphine selenide is an organophosphorus compound with the chemical formula (C₆H₅)₃PSe. It is a white solid that is soluble in most organic solvents but insoluble in water . This compound is primarily used in the preparation of other selenium compounds and has applications in various fields of scientific research .
准备方法
Triphenylphosphine selenide is typically synthesized by the reaction of triphenylphosphine with potassium selenocyanate . The reaction is carried out in an organic solvent such as dichloromethane or pyridine, where triphenylphosphine reacts with potassium selenocyanate to form this compound and potassium chloride as a byproduct . The reaction conditions usually involve moderate heating to facilitate the reaction.
化学反应分析
Triphenylphosphine selenide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide and selenium.
Reduction: It can be reduced back to triphenylphosphine and elemental selenium.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other chalcogens or halogens.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Triphenylphosphine selenide has a wide range of applications in scientific research:
Biology: It is used in the study of selenium’s biological roles and its incorporation into biomolecules.
Industry: It is used in the preparation of materials with specific electronic and optical properties.
作用机制
The mechanism of action of triphenylphosphine selenide involves its ability to transfer selenium atoms to other molecules. This selenium transfer is facilitated by the formation of a reactive intermediate where the selenium atom is bonded to the phosphorus atom in a tetrahedral geometry . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reacting species.
相似化合物的比较
Triphenylphosphine selenide can be compared with other similar compounds such as:
Triphenylphosphine sulfide: Similar in structure but contains sulfur instead of selenium.
Triphenylphosphine oxide: Contains an oxygen atom instead of selenium.
Trioctylphosphine selenide: Contains octyl groups instead of phenyl groups.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs .
属性
IUPAC Name |
triphenyl(selanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJLNKVUKIPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15PSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959584 | |
| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-44-2 | |
| Record name | Triphenylphosphine selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine selenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLPHOSPHINE SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9S5RC2HL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triphenylphosphine selenide?
A1: The molecular formula of this compound is C18H15PSe, and its molecular weight is 357.27 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, 77Se NMR spectroscopy is a valuable tool for characterizing this compound and its complexes. The selenium chemical shift is sensitive to the electronic environment of the selenium atom and can provide insights into bonding and interactions. [, , ] Additionally, P-Se bond lengths determined through X-ray crystallography, like those observed in [], can be indicative of selenophosphonium character. []
Q3: How does the structure of this compound affect its reactivity?
A3: The P=Se bond in this compound is relatively weak due to the poor overlap between the phosphorus 3p and selenium 4p orbitals. [] This makes the selenium atom susceptible to electrophilic attack and allows the compound to act as a selenium transfer reagent. [, , ]
Q4: How is this compound used as a selenium transfer reagent?
A5: this compound readily transfers its selenium atom to nucleophilic substrates like phosphites and H-phosphonate diesters, forming the corresponding phosphoroselenoate derivatives. This reaction is particularly useful for preparing selenium-containing nucleotide analogues. [, , ]
Q5: What other reactions can this compound catalyze?
A6: this compound, in conjunction with trifluoroacetic acid, effectively deoxygenates epoxides to olefins in a stereospecific manner. [] Furthermore, it can catalyze the conversion of epoxides into olefins. [] Recently, it has been employed as a Lewis base cocatalyst in Brønsted acid-catalyzed enantioselective iodocycloetherification reactions. []
Q6: Are there examples of this compound facilitating cluster coupling reactions?
A7: Yes, this compound reacts with triosmium clusters to form selenium-bridged clusters. This demonstrates its ability to assemble larger metal complexes through selenium atom coordination. []
Q7: How do substituents on the phenyl rings of this compound influence its properties?
A9: Electron-donating substituents, particularly in the ortho position, increase the electron density on the selenium atom, making it more nucleophilic. Conversely, electron-withdrawing substituents decrease the nucleophilicity of the selenium atom. [] These electronic effects can significantly impact the reactivity and coordination behavior of this compound.
Q8: What safety precautions should be taken when handling this compound?
A8: As with all chemicals, it is essential to handle this compound with care and follow appropriate safety protocols. Consult the material safety data sheet (MSDS) for specific handling, storage, and disposal information.
Q9: Could the selenium transfer ability of this compound be exploited in biological contexts?
A11: While further research is needed, the controlled introduction of selenium into biomolecules using this compound could be explored for developing novel therapeutics or tools for chemical biology. []
Q10: Can this compound be utilized in material science applications?
A12: The use of this compound as a selenium source in the synthesis of lead selenide (PbSe) nanostructures for potential optoelectronic applications highlights its versatility. [, ] By tuning the reaction conditions and combining it with other chalcogen sources, different morphologies and compositions of nanostructures can be achieved.
Q11: How is this compound typically characterized and quantified?
A13: Common techniques include NMR spectroscopy (particularly 77Se NMR), X-ray crystallography, and elemental analysis. [, , , , ]
Q12: Are there any environmental concerns associated with this compound?
A12: While this compound is not as widely studied for its environmental impact as some other compounds, responsible handling and disposal are crucial to minimize potential risks. Exploring alternative selenium transfer reagents and developing sustainable synthetic methods are important considerations for future research.
Q13: Are there any alternatives to this compound for selenium transfer reactions?
A15: While this compound is a commonly used reagent, other selenium transfer reagents, such as Woollins' reagent, are available and may offer advantages depending on the specific application. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


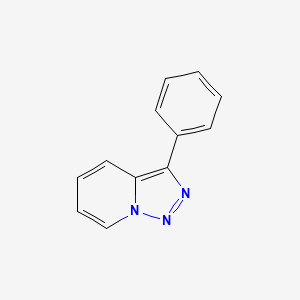
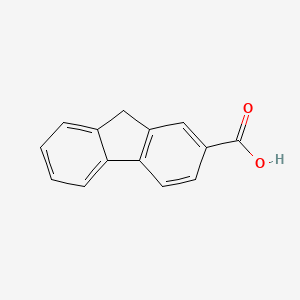
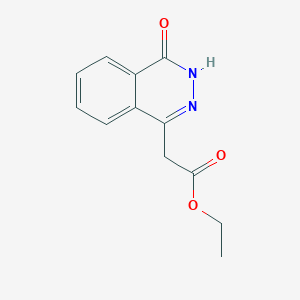
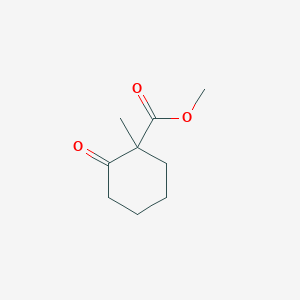

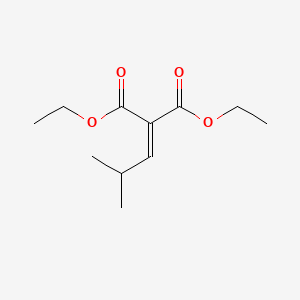
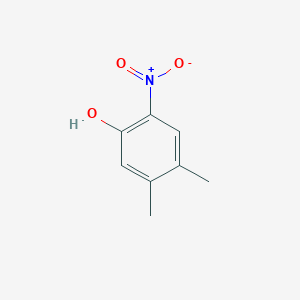
![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)

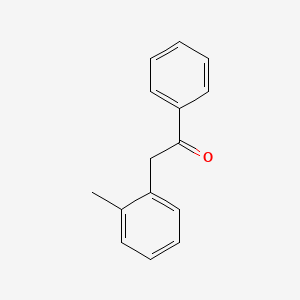
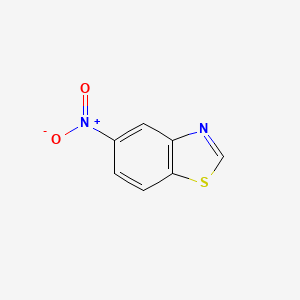
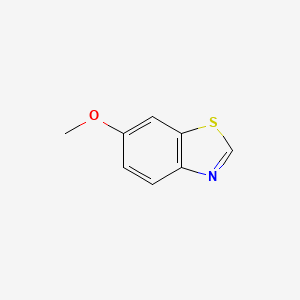

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
